molecular formula C36H24N6Ru+2 B1240660 Tris(1,10-phenanthroline)ruthenium(2+)

Tris(1,10-phenanthroline)ruthenium(2+)

Cat. No. B1240660
M. Wt: 641.7 g/mol
InChI Key: ASAYKRGNWRXMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(1,10-phenanthroline)ruthenium(2+) is a ruthenium coordination entity.

Scientific Research Applications

Solid-State Light-Emitting Electrochemical Cells

  • Application : Efficient light-emitting electrochemical cells using tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) for high power efficiency and longer lifetime compared to similar cells using other ruthenium complexes (Bolink et al., 2006).

Chemiluminescence Reagent

  • Application : As a chemiluminescence reagent, tris(1,10-phenanthroline)ruthenium(II) has shown potential in comparison with other ruthenium complexes, although its stability in aqueous solutions affects its sensitivity (McDermott et al., 2009).

Molecular Geometry Analysis

  • Application : Studying the influence of ligand ortho-substitution on the geometry of tris(1,10-phenanthroline)ruthenium(II), revealing significant deviations from regular octahedral geometry (Onggo et al., 2005).

Polarized Luminescence in Ultrathin Films

  • Application : Fabrication of ultrathin films with polarized red luminescence using tris(1,10-phenanthroline)ruthenium(II) in ordered layers (Yan et al., 2009).

Gas Phase Complex Study

  • Application : Investigating unique coordination complexes in the gas phase, such as tris(1,10-phenanthroline)ruthenium(II), through dual-electrospray synthesis (Rashid & Mayer, 2017).

Carbon Dioxide Emission Quenching

  • Application : Demonstrating emission quenching by carbon dioxide in tris(1,10-phenanthroline)ruthenium(II) complexes with a specific ligand structure (Sakuda et al., 2012).

Multifunctional Organic-Inorganic Multilayer Films

  • Application : Creating multifunctional films combining tris(1,10-phenanthroline)ruthenium(II) with polyoxometalates for luminescence and catalytic activity (Ma et al., 2006).

properties

Product Name

Tris(1,10-phenanthroline)ruthenium(2+)

Molecular Formula

C36H24N6Ru+2

Molecular Weight

641.7 g/mol

IUPAC Name

1,10-phenanthroline;ruthenium(2+)

InChI

InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2

InChI Key

ASAYKRGNWRXMKP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2]

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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